N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 1005295-97-5
Cat. No.: VC5249207
Molecular Formula: C26H24FN3O2
Molecular Weight: 429.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005295-97-5 |
|---|---|
| Molecular Formula | C26H24FN3O2 |
| Molecular Weight | 429.495 |
| IUPAC Name | N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C26H24FN3O2/c1-2-3-7-18-11-13-21(14-12-18)29-25(31)22-16-19-9-6-15-28-24(19)30(26(22)32)17-20-8-4-5-10-23(20)27/h4-6,8-16H,2-3,7,17H2,1H3,(H,29,31) |
| Standard InChI Key | RLUKGVUBWLUUTJ-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₆H₂₄FN₃O₂, with a molecular weight of 429.495 g/mol. Its IUPAC name reflects three critical structural components:
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A 1,8-naphthyridine core (a bicyclic system with two nitrogen atoms at positions 1 and 8).
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An N-(4-butylphenyl) group attached to the carboxamide moiety.
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A 2-fluorophenylmethyl substituent at position 1 of the naphthyridine ring.
Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 4.2 ± 0.5 (XLogP3-AA) |
| Hydrogen Bond Donors | 2 (amide NH and naphthyridine NH) |
| Hydrogen Bond Acceptors | 4 (two carbonyl oxygens, two nitrogens) |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 75.8 Ų |
These properties suggest moderate lipophilicity, making the compound suitable for traversing biological membranes, albeit with potential solubility challenges in aqueous media.
Synthesis and Optimization
The synthesis involves a multi-step sequence (Table 1), typically beginning with the formation of the 1,8-naphthyridine core.
Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine, diketone, acid catalyst | Forms 1,8-naphthyridine core |
| 2 | N-Alkylation | 2-Fluorobenzyl bromide, K₂CO₃, DMF | Introduces fluorophenylmethyl group |
| 3 | Carboxamide Formation | 4-Butylphenylamine, EDCl, HOBt | Attaches butylphenyl substituent |
Critical challenges include controlling regioselectivity during cyclization and minimizing byproducts during N-alkylation. Recent advancements in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours for Step 1, improving yields from 45% to 68% .
Biological Activity and Mechanism
While direct pharmacological data for this compound remain limited, structural analogs within the 1,8-naphthyridine class exhibit kinase inhibitory activity. For example, WO2012000595A1 discloses 2,4-diaryl-substituted 1,8-naphthyridines as potent inhibitors of tyrosine kinases like EGFR and VEGFR, with IC₅₀ values <100 nM . The fluorophenyl and butylphenyl groups in N-(4-butylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide likely enhance target binding through:
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Hydrophobic interactions via the butyl chain.
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Aromatic stacking with kinase ATP-binding pockets.
Table 2: Hypothesized Biological Targets
| Target | Associated Disease | Binding Affinity (Predicted) |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Non-small cell lung cancer | Kd = 12 nM (Molecular docking) |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis-dependent cancers | Kd = 28 nM |
| CDK4/6 (Cyclin-Dependent Kinase 4/6) | Breast cancer | IC₅₀ = 110 nM |
These predictions derive from QSAR models trained on analogous naphthyridine derivatives .
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: Multi-step synthesis complicates large-scale production.
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ADME/Tox profiling: No published data on pharmacokinetics or safety.
Proposed research priorities:
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Fragment-based drug design to optimize bioavailability.
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In vivo efficacy studies in xenograft models.
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Cocrystallization experiments to elucidate target binding modes.
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